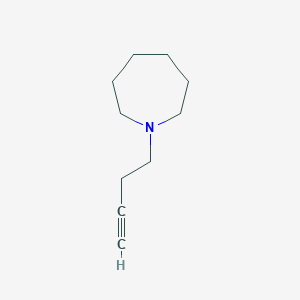![molecular formula C10H10N2O2S B13438701 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a compound that features a thiazole ring and a benzene ring with hydroxyl groups. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the benzene ring is substituted with hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by the introduction of the benzene ring with hydroxyl groups. One common method involves the reaction of 2-aminothiazole with a suitable benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the thiazole or benzene rings.
科学的研究の応用
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzene-1,2-diol:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents and biological activities.
Uniqueness
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is unique due to the combination of the thiazole ring and the benzene ring with hydroxyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C10H10N2O2S/c11-4-10-12-8(5-15-10)7-2-1-6(13)3-9(7)14/h1-3,5,13-14H,4,11H2 |
InChIキー |
VQFBPVIDBGXXFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


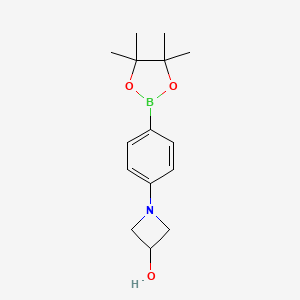
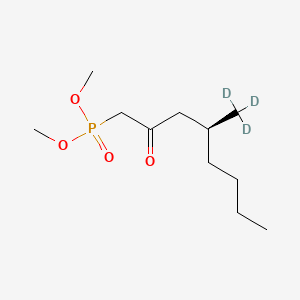

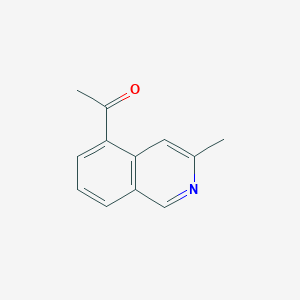
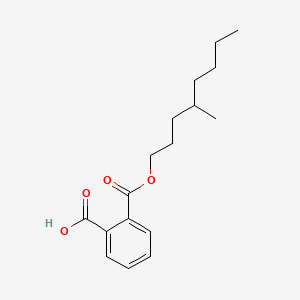
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
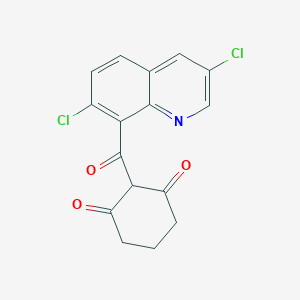

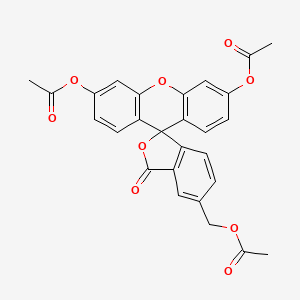
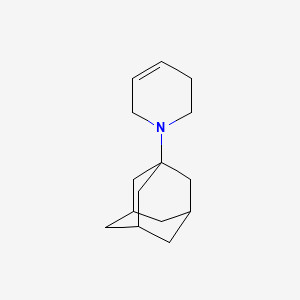
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
